5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide
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Overview
Description
5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide is an organic compound with the molecular formula C₁₇H₂₁NO₄. It is known for its unique structure, which includes a furan ring, an isopropyl group, and an ethoxyphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenol with a suitable furan derivative under specific conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in an organic solvent like dichloromethane. The intermediate product is then reacted with isopropylamine to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenoxy)methyl]-N-isopropyl-2-furamide
- 5-[(4-ethoxyphenoxy)methyl]-N-methyl-2-furamide
- 5-[(4-ethoxyphenoxy)methyl]-N-isopropyl-3-furamide
Uniqueness
5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35g/mol |
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H21NO4/c1-4-20-13-5-7-14(8-6-13)21-11-15-9-10-16(22-15)17(19)18-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,18,19) |
InChI Key |
NORBGSUDIXHISF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)C |
solubility |
13.3 [ug/mL] |
Origin of Product |
United States |
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